Cis-2-methyl-cyclopropyl boronic acid

CAS No.:

Cat. No.: VC13829388

Molecular Formula: C4H9BO2

Molecular Weight: 99.93 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H9BO2 |

|---|---|

| Molecular Weight | 99.93 g/mol |

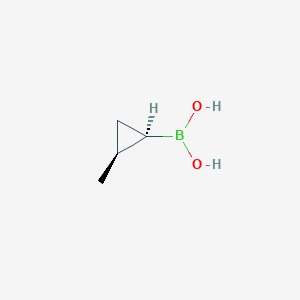

| IUPAC Name | [(1R,2S)-2-methylcyclopropyl]boronic acid |

| Standard InChI | InChI=1S/C4H9BO2/c1-3-2-4(3)5(6)7/h3-4,6-7H,2H2,1H3/t3-,4+/m0/s1 |

| Standard InChI Key | DYSMDSGBCAQRLB-IUYQGCFVSA-N |

| Isomeric SMILES | B([C@@H]1C[C@@H]1C)(O)O |

| SMILES | B(C1CC1C)(O)O |

| Canonical SMILES | B(C1CC1C)(O)O |

Introduction

Molecular Structure and Stereochemical Properties

Cis-2-methyl-cyclopropyl boronic acid belongs to the class of trivalent boron-containing organic compounds, featuring a cyclopropane ring with substituents arranged in a cis orientation. The boron atom adopts an sp² hybridization, resulting in a trigonal planar geometry with a vacant p orbital orthogonal to the substituents . X-ray crystallographic studies of analogous boronic acids, such as phenylboronic acid, reveal dimeric structures stabilized by O–H···O hydrogen bonds, forming layered arrays . For cis-2-methyl-cyclopropyl boronic acid, the cis configuration imposes steric constraints that influence both its reactivity and physical properties.

Structural Data and Computational Insights

The compound’s IUPAC name, [(1R,2S)-2-methylcyclopropyl]boronic acid, reflects its stereochemistry. Key structural parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₄H₉BO₂ |

| Molecular Weight | 99.93 g/mol |

| InChI | InChI=1S/C4H9BO2/c1-3-2-4(3)5(6)7/h3-4,6-7H,2H2,1H3/t3-,4+/m0/s1 |

| SMILES | B([C@@H]1C[C@@H]1C)(O)O |

Density functional theory (DFT) calculations predict a coplanar arrangement between the cyclopropane ring and the BO₂ plane, similar to arylboronic acids . This alignment facilitates conjugative interactions, modulating the boron atom’s electrophilicity and hydrogen-bonding capacity.

Synthesis Strategies and Methodological Advances

The synthesis of cis-2-methyl-cyclopropyl boronic acid remains challenging due to the need for precise stereochemical control. Recent methodologies leverage transition metal catalysis and innovative cyclopropanation techniques.

Hydrozirconation-Cyclization Approach

A one-pot, three-step protocol developed by Spencer et al. converts propargylic silyl ethers into cyclopropyl boronic esters (Scheme 1) . Terminal alkynes undergo hydroboration with Schwartz’s reagent (Cp₂ZrHCl), followed by Lewis acid-mediated cyclization. For example, treatment of propargyl silyl ethers with Cp₂ZrHCl (3 equiv) and BF₃·OEt₂ (0.5 equiv) yields cis-2-methyl-cyclopropyl boronic acid pinacol ester in 77% yield . This method avoids oxidative conditions, preserving base-sensitive functional groups.

Scheme 1: One-pot synthesis of cyclopropyl boronic esters from propargylic silyl ethers .

Enantioselective Cyclopropanation

Thieme’s enantioselective approach employs a dioxaborolane-mediated Simmons–Smith reaction, achieving 95.6:4.4 enantiomeric ratio (er) for cis-borocyclopropanes . Diethanolamine-promoted decomplexation enables access to enantioenriched products without oxidation-sensitive byproducts, critical for pharmaceutical applications .

Reactivity and Applications in Organic Synthesis

Cis-2-methyl-cyclopropyl boronic acid serves as a versatile building block in carbon-carbon bond-forming reactions and asymmetric catalysis.

Suzuki-Miyaura Cross-Coupling

The compound participates in palladium-catalyzed cross-couplings with aryl halides, forming functionalized cyclopropanes. For instance, coupling with 4-bromotoluene using Pd(PPh₃)₄ and K₂CO₃ yields 2-methyl-cyclopropyltoluene in 85% efficiency. Steric effects from the cis-methyl group slightly hinder transmetallation kinetics compared to trans isomers, necessitating optimized catalyst systems.

Hydroboration-Oxidation Reactions

In hydroboration of terminal alkenes, the cyclopropane ring’s strain enhances regioselectivity, favoring anti-Markovnikov addition. Subsequent oxidation with H₂O₂/NaOH produces secondary alcohols with retained stereochemistry, useful in natural product synthesis .

Stereochemical Considerations and Functional Group Tolerance

The cis configuration imposes distinct steric and electronic effects:

-

Steric Hindrance: The methyl group’s proximity to the boronic acid moiety hinders access to the boron atom, reducing reactivity toward bulky electrophiles .

-

Electronic Effects: Conjugation between the cyclopropane ring and BO₂ group increases boron’s electrophilicity, enhancing reactivity in polar reactions .

Functional group compatibility studies reveal stability toward esters and carbamates but sensitivity to strong acids, necessitating mild reaction conditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume